molecular formula C14H20N2O3 B6199986 tert-butyl 3-(2-aminophenoxy)azetidine-1-carboxylate CAS No. 2354863-35-5

tert-butyl 3-(2-aminophenoxy)azetidine-1-carboxylate

Cat. No.: B6199986
CAS No.: 2354863-35-5
M. Wt: 264.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate: is an organic compound with the molecular formula C14H20N2O3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and an aminophenoxy substituent

Preparation Methods

The synthesis of tert-butyl 3-(2-aminophenoxy)azetidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminophenol and tert-butyl 3-azetidinecarboxylate.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group of 2-aminophenol with the azetidine ring. This is typically achieved using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.

    Substitution: The aminophenoxy group can undergo electrophilic aromatic substitution reactions with reagents like bromine (Br2) or nitric acid (HNO3) to introduce halogen or nitro groups.

    Major Products: The major products formed from these reactions include N-oxides, reduced amines, and substituted aromatic derivatives.

Scientific Research Applications

tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various therapeutic applications.

    Industry: It is utilized in the development of new materials and chemical processes, including catalysis and polymerization.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways: It can influence cellular signaling pathways, including those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 3-aminoazetidine-1-carboxylate: This compound lacks the aminophenoxy group and has different reactivity and applications.

    tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate: This compound features a cyanomethylene group instead of an aminophenoxy group, leading to distinct chemical properties and uses.

    tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate:

Properties

CAS No.

2354863-35-5

Molecular Formula

C14H20N2O3

Molecular Weight

264.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.